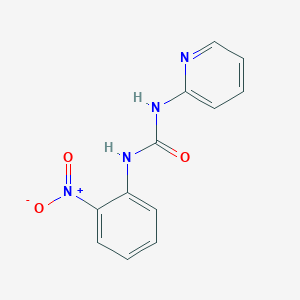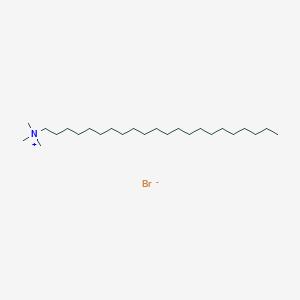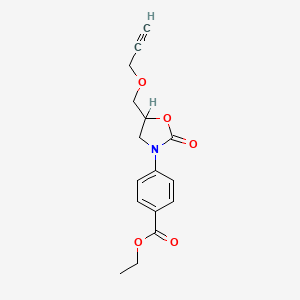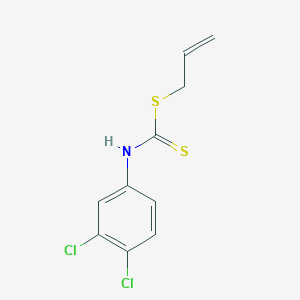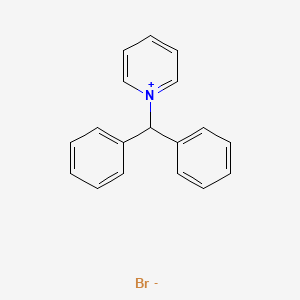
1-(Diphenylmethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)pyridin-1-ium bromide is a quaternary ammonium compound that features a pyridinium core substituted with a diphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)pyridin-1-ium bromide typically involves the reaction of benzophenone methylhydrazone with bromine and pyridine. This reaction proceeds through the formation of an intermediate, which is then solvolyzed with methanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Diphenylmethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the pyridinium core or the diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)pyridin-1-ium bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or cellular membranes. The compound’s effects are mediated through its ability to form stable complexes with these targets, leading to alterations in their function or structure. Specific pathways involved may include inhibition of enzyme activity or disruption of membrane integrity .
Vergleich Mit ähnlichen Verbindungen
1-(Methoxydiphenylmethyl)-2-methyldiazene: This compound shares a similar pyridinium core but differs in its substituents and reactivity.
4-(Dimethylamino)pyridin-1-ium bromide: Another pyridinium salt with different substituents, leading to distinct chemical and biological properties.
Uniqueness: 1-(Diphenylmethyl)pyridin-1-ium bromide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its diphenylmethyl group provides steric and electronic effects that influence its behavior in chemical reactions and interactions with biological targets.
Eigenschaften
CAS-Nummer |
24837-78-3 |
|---|---|
Molekularformel |
C18H16BrN |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
1-benzhydrylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H16N.BrH/c1-4-10-16(11-5-1)18(17-12-6-2-7-13-17)19-14-8-3-9-15-19;/h1-15,18H;1H/q+1;/p-1 |
InChI-Schlüssel |
BDLPXTJQWFKYAI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


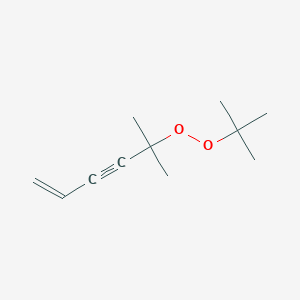
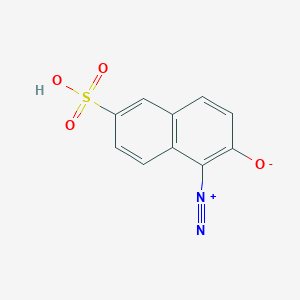
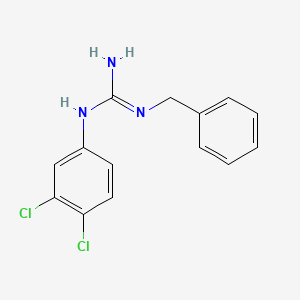
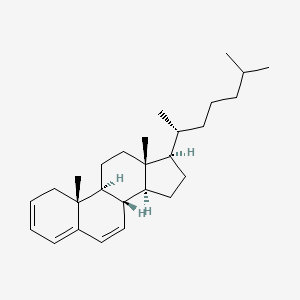
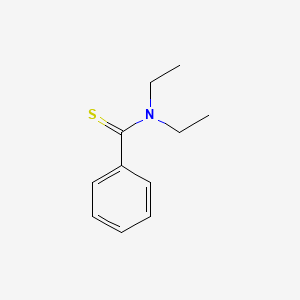
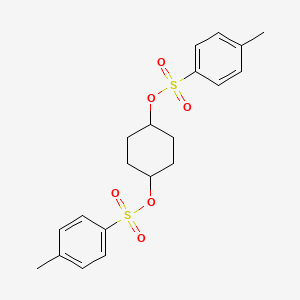
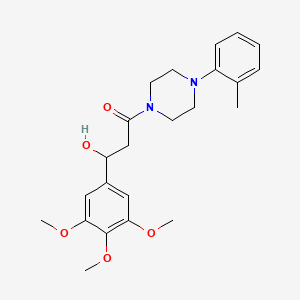

![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
